molecular formula C17H18FNOS B6540949 3-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide CAS No. 1058459-41-8

3-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide

Cat. No.: B6540949
CAS No.: 1058459-41-8
M. Wt: 303.4 g/mol
InChI Key: OPMINPQLWVBUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is a synthetic organic compound with a complex molecular structure It contains a fluorine atom, a thiophene ring, a cyclopentyl group, and a benzamide moiety

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it exhibits desirable properties, it could be further optimized and developed into a therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl group is introduced through a cyclization reaction, often using a cyclopentyl halide and a suitable base.

    Introduction of the Thiophene Ring: The thiophene ring is incorporated through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Fluorination: The fluorine atom is introduced via a nucleophilic substitution reaction, typically using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, using a benzoyl chloride derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide can be compared with other similar compounds, such as:

    3-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide: Similar structure but with a chlorine atom instead of fluorine.

    3-fluoro-N-{[1-(furan-2-yl)cyclopentyl]methyl}benzamide: Similar structure but with a furan ring instead of a thiophene ring.

    3-fluoro-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}benzamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

Properties

IUPAC Name

3-fluoro-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNOS/c18-14-6-3-5-13(11-14)16(20)19-12-17(8-1-2-9-17)15-7-4-10-21-15/h3-7,10-11H,1-2,8-9,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMINPQLWVBUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC(=CC=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.